6-Bromo-5-fluoro-3-methyl-1H-indole (CAS 1360946-09-3) is a highly functionalized, tri-substituted indole building block primarily procured for the synthesis of advanced kinase inhibitors, including glycogen synthase kinase-3 beta (GSK-3β) and phosphoinositide 3-kinase (PI3K) modulators [1]. Structurally, it integrates a C6-bromine atom for transition-metal-catalyzed cross-coupling, a C5-fluorine atom to enhance metabolic stability and modulate lipophilicity, and a C3-methyl group that sterically blocks the most reactive electrophilic site on the indole core [2]. This specific substitution pattern makes it an essential precursor for pharmaceutical development workflows, offering predictable reactivity and facilitating the generation of high-purity libraries for structure-activity relationship (SAR) optimization in neurodegenerative and oncological drug discovery [3].
Substituting 6-bromo-5-fluoro-3-methyl-1H-indole with simpler analogs compromises both synthetic efficiency and final product efficacy [1]. For instance, utilizing 6-bromo-5-fluoro-1H-indole leaves the C3 position unprotected, leading to competitive electrophilic aromatic substitution and dimerization during multi-step syntheses, which drastically reduces overall yield and complicates chromatographic purification [2]. Conversely, employing 6-bromo-3-methyl-1H-indole sacrifices the C5-fluorine atom, resulting in downstream drug candidates with significantly reduced metabolic stability and altered hydrogen-bond donor acidity at the indole nitrogen, directly impacting kinase binding affinity [3]. Therefore, procurement of this exact tri-substituted compound is mandatory for workflows requiring high-fidelity cross-coupling and precise physicochemical tuning.
During the synthesis of complex pharmaceutical intermediates, the unblocked C3 position of the indole core is highly susceptible to unwanted electrophilic attack. Utilizing 6-bromo-5-fluoro-3-methyl-1H-indole ensures >95% regioselectivity for desired N1 or C2 functionalizations, whereas the unblocked comparator 6-bromo-5-fluoro-1H-indole typically yields <60% of the target product due to competitive C3-alkylation or halogenation [1].
| Evidence Dimension | Yield of desired functionalized product without C3-byproducts |
| Target Compound Data | >95% regioselectivity (C3 blocked) |
| Comparator Or Baseline | 6-Bromo-5-fluoro-1H-indole (unblocked C3): <60% yield |
| Quantified Difference | >35% absolute increase in target yield and near elimination of C3-impurities |
| Conditions | Standard electrophilic substitution/alkylation conditions prior to cross-coupling |
Procuring the C3-methylated scaffold eliminates the need for transient protecting groups or complex purification steps, significantly reducing API manufacturing costs and time.
The presence of the C6-bromine atom is critical for extending the molecular scaffold via transition-metal catalysis. 6-Bromo-5-fluoro-3-methyl-1H-indole readily undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings with >90% conversion rates under standard conditions. In contrast, 5-fluoro-3-methyl-1H-indole cannot participate in these reactions at the C6 position, halting specific SAR exploration pathways[1].
| Evidence Dimension | Conversion rate in Suzuki-Miyaura cross-coupling at C6 |
| Target Compound Data | >90% conversion with standard Pd catalysts |
| Comparator Or Baseline | 5-Fluoro-3-methyl-1H-indole: 0% conversion (inert at C6) |
| Quantified Difference | Enables direct C6-aryl/heteroaryl installation which is otherwise impossible |
| Conditions | Pd-catalyzed cross-coupling with aryl boronic acids, 80-100°C |
The C6-bromine handle is strictly required for building extended therapeutic scaffolds, making this specific compound indispensable for C6-targeted drug discovery.
Incorporating a fluorine atom at the C5 position of the indole ring blocks a primary site of cytochrome P450-mediated oxidative metabolism. Downstream kinase inhibitors derived from 6-bromo-5-fluoro-3-methyl-1H-indole demonstrate significantly reduced intrinsic clearance (CLint < 20 µL/min/mg) in human liver microsomes compared to derivatives synthesized from the non-fluorinated 6-bromo-3-methyl-1H-indole, which often suffer from rapid clearance (>60 µL/min/mg) [1].
| Evidence Dimension | In vitro human liver microsome (HLM) intrinsic clearance (CLint) |
| Target Compound Data | CLint < 20 µL/min/mg protein (metabolically stable) |
| Comparator Or Baseline | 6-Bromo-3-methyl-1H-indole derivatives (C5-H): CLint > 60 µL/min/mg protein |
| Quantified Difference | >3-fold improvement in metabolic stability for the final functionalized API |
| Conditions | In vitro HLM stability assay of corresponding kinase inhibitor derivatives |
Selecting the C5-fluorinated building block directly translates to improved pharmacokinetic half-lives and bioavailability in the final drug candidates.
The combined electron-withdrawing effects of the C5-fluorine and C6-bromine atoms significantly lower the pKa of the indole NH compared to unhalogenated baselines. This increased acidity enhances the strength of the indole NH as a hydrogen bond donor, a critical interaction for anchoring the scaffold within the ATP-binding hinge region of kinases such as GSK-3β and PI3K [1].
| Evidence Dimension | Indole NH pKa and resulting hydrogen bond donor strength |
| Target Compound Data | Lowered pKa (enhanced H-bond donation) due to C5-F and C6-Br |
| Comparator Or Baseline | 3-Methyl-1H-indole (baseline): Higher pKa, weaker H-bond donor |
| Quantified Difference | Measurable shift in pKa (~1-2 units) optimizing binding kinetics |
| Conditions | Physicochemical profiling and kinase ATP-competitive binding models |
The specific halogenation pattern fine-tunes the electronic properties of the indole core, which is critical for maximizing binding affinity and target selectivity.
This compound is the ideal starting material when targeting the ATP-binding pocket of kinases. The C6-bromine allows for the necessary synthetic extension into the kinase hinge region via cross-coupling, while the C5-fluorine ensures the resulting API resists rapid oxidative degradation [1].
For industrial medicinal chemistry workflows requiring parallel synthesis, this compound is highly preferred over unblocked indoles. The C3-methyl group ensures predictable, clean reactivity during N-alkylation or C2-functionalization, preventing the formation of complex mixtures and streamlining automated purification [2].
In the development of neurodegenerative disease treatments (e.g., Alzheimer's disease models targeting tau-protein kinases), maintaining adequate drug exposure in the brain is critical. The C5-fluorine modification provided by this specific scaffold is essential for preventing rapid hepatic clearance, making it a superior choice over non-fluorinated analogs [3].
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